2,6-Dihydroxybenzaldehyde

Cardioprotection Iron Chelation Oxidative Stress

2,6-Dihydroxybenzaldehyde (2,6-DHBA) is the structurally irreplaceable precursor for FDA-approved Voxelotor and advanced aroylhydrazone iron chelators demonstrating cytoprotective activity surpassing clinical-stage SIH. Its unique ortho,ortho-dihydroxy substitution pattern enables distinct metal chelation and intramolecular hydrogen bonding that no other DHBA isomer (2,4-DHBA, 2,5-DHBA, 3,5-DHBA) can replicate. Substituting isomers compromises pharmacophore integrity and invalidates electrochemical SAR comparisons. Secure high-purity 2,6-DHBA to guarantee synthetic fidelity in cardioprotective, antimicrobial, and sickle cell drug development programs.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 387-46-2
Cat. No. B146741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxybenzaldehyde
CAS387-46-2
Synonymsγ-Resorcylaldehyde;  6-Hydroxysalicylaldehyde;  Ranjal
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C=O)O
InChIInChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H
InChIKeyDGXAGETVRDOQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxybenzaldehyde CAS 387-46-2 for Drug Discovery and Advanced Synthesis Procurement


2,6-Dihydroxybenzaldehyde (2,6-DHBA) is a dihydroxybenzaldehyde isomer with both hydroxyl groups positioned ortho to the aldehyde group . It is a versatile building block for the synthesis of biologically active molecules, most notably iron chelators for cardioprotection [1], and a precursor for manufacturing the FDA-approved sickle cell drug Voxelotor [2].

2,6-Dihydroxybenzaldehyde (387-46-2): Why In-Class Isomer Substitution Fails Critical Applications


In-class substitution of dihydroxybenzaldehyde isomers (e.g., 2,4-DHBA or 2,5-DHBA) for 2,6-DHBA is not chemically valid for several key applications due to the unique ortho,ortho-positioning of the hydroxyl groups. This specific substitution pattern enables distinct metal chelation and intramolecular hydrogen bonding properties [1]. For instance, 2,4-DHBA and 2,5-DHBA demonstrate significantly different acid dissociation constants (pKa) and electrochemical properties compared to 2,6-DHBA, directly impacting their antioxidant capacity and reactivity in different pH environments [1]. Furthermore, in the synthesis of clinically-relevant molecules like Voxelotor, the 2,6-dihydroxy substitution pattern is a structural requirement for forming the final pharmacophore, meaning isomers like 3,5-DHBA are synthetically incompatible [2].

2,6-Dihydroxybenzaldehyde 387-46-2: Head-to-Head Quantitative Evidence Guide


Superior Cytoprotective Efficiency: 2,6-DHBA Derivative Outperforms Clinical Iron Chelator SIH in Head-to-Head Assays

In a direct comparative study, a derivative synthesized from 2,6-dihydroxybenzaldehyde, designated JK-31 (2,6-dihydroxybenzaldehyde 4-chlorobenzohydrazone), demonstrated superior cytoprotective efficiency compared to the clinical iron chelator Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its other analogues [1]. The compound significantly protected H9c2 cardiomyoblast cells against oxidative stress induced by multiple pro-oxidants, including hydrogen peroxide and tert-butyl hydroperoxide [1]. The study highlighted the advantage conferred by the additional hydroxyl group of 2,6-DHBA in the chelation of metal ions [1].

Cardioprotection Iron Chelation Oxidative Stress

Commercial Scalability: 2,6-DHBA Production Method Patented for Industrial Supply

The unique industrial value of 2,6-dihydroxybenzaldehyde is underscored by a dedicated patent for a continuous manufacturing device, which was developed specifically for its scalable production [1]. This is driven by its role as an essential intermediate in the synthesis of Voxelotor, a recently FDA-approved drug for sickle cell disease [1]. Such dedicated manufacturing IP is not present for other dihydroxybenzaldehyde isomers, highlighting 2,6-DHBA's superior commercial viability and ensured supply chain stability for GMP synthesis.

Continuous Manufacturing Process Chemistry Supply Chain

Electrochemical Reactivity: Distinct pKa and HOMO Energy Dictate Antioxidant Activity

The acid dissociation constant (pKa) of 2,6-dihydroxybenzaldehyde is predicted to be 7.66 ± 0.10, which is distinct from the experimentally determined pKa values of 2,4-DHBA (6.94 and 9.28) and 2,5-DHBA (8.42 and 10.93) . A study correlating HOMO energies with chemical properties found that the oxidation peak potentials and pKa values are key determinants of antioxidant capacity, and these parameters differ significantly across isomers [1]. This means that at a physiologically relevant pH, 2,6-DHBA will exist in a different protonation state compared to its isomers, leading to a different mechanism and degree of antioxidant protection [1].

Antioxidant Electrochemistry Structure-Activity Relationship

2,6-Dihydroxybenzaldehyde (387-46-2): Key Industrial and Research Application Scenarios


Synthesis of Next-Generation Iron Chelators for Cardioprotection

2,6-Dihydroxybenzaldehyde is the foundational scaffold for synthesizing aroylhydrazone iron chelators with demonstrated cytoprotective activity surpassing that of the clinical-stage chelator SIH. Its unique ortho-dihydroxy substitution pattern enables effective metal ion chelation, making it the preferred building block for developing novel cardioprotective agents against oxidative injury [1].

Industrial-Scale Manufacturing of Voxelotor (Sickle Cell Disease Drug)

This compound is a key intermediate in the synthesis of Voxelotor, an FDA-approved drug for treating sickle cell disease. Its specific substitution pattern is essential for forming the active pharmaceutical ingredient, and its commercial importance has driven the development of patented continuous manufacturing processes to ensure a stable, high-quality supply [1].

Synthesis of Broad-Spectrum Antimicrobial Agents

2,6-Dihydroxybenzaldehyde serves as a crucial starting material for synthesizing compounds with broad-spectrum antimicrobial activity. Its unique substitution pattern is essential for constructing the molecular architecture of active products, such as those derived from endolichenic fungi, that exhibit inhibitory activity against multiple pathogenic bacteria [1].

Structure-Activity Relationship (SAR) Studies in Antioxidant and Enzyme Inhibition Research

Due to its well-defined and distinct pKa and electrochemical properties compared to other dihydroxybenzaldehyde isomers, 2,6-DHBA is a critical tool compound in SAR studies aimed at elucidating the relationship between chemical structure, redox potential, and biological activities like antioxidant capacity and cholinesterase inhibition [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.